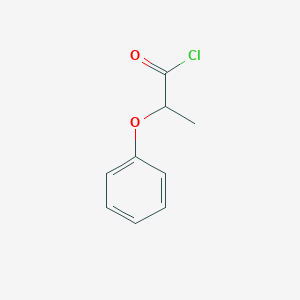

2-Phenoxypropionyl chloride

描述

2-Phenoxypropionyl chloride is an organic compound with the molecular formula C9H9ClO2. It appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both phenoxy and propionyl chloride functional groups. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenoxypropionyl chloride can be synthesized from 2-phenoxypropionic acid. The typical method involves dissolving 2-phenoxypropionic acid in an organic solvent, such as toluene, and then adding a chlorinating agent like thionyl chloride. The reaction mixture is heated to reflux until the evolution of hydrogen chloride gas ceases. The solution is then cooled and concentrated under reduced pressure to yield this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity while minimizing the formation of by-products .

化学反应分析

Acylation Reactions with Amines

2-Phenoxypropionyl chloride reacts readily with primary and secondary amines to form amides. This nucleophilic acyl substitution proceeds via a two-step mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of HCl, facilitated by a base (e.g., Hünig’s base) .

Example : Reaction with pyrrolidine derivatives yields N-substituted amides with high diastereoselectivity (>99:1 syn:anti) .

| Amine | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine | N-Morpholinoamide | 92 | TiCl₄(THF)₂, CH₂Cl₂, 23°C | |

| 3-N-Morpholino-cyclohexene | Cyclic ketene-Claisen adduct | 74 | 20 mol% TiCl₄, 10 h addition |

Esterification with Alcohols

The compound undergoes esterification with alcohols under mild conditions. For example, reaction with ethanol produces ethyl 2-phenoxypropionate, a precursor for fragrances and plasticizers .

Key Data :

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media generates 2-phenoxypropionic acid, a key intermediate in agrochemicals .

Reaction Pathway :

Conditions :

Friedel-Crafts Acylation

The phenoxy group directs electrophilic substitution in aromatic systems. In the presence of Lewis acids (e.g., AlCl₃), this compound participates in Friedel-Crafts acylation to yield ketones .

Example :

Claisen Rearrangement

Under Lewis acid catalysis (e.g., TiCl₄), this compound forms ketene intermediates that undergo -sigmatropic rearrangements to generate γ,δ-unsaturated carbonyl compounds .

Mechanistic Highlights :

-

Ketene Formation : Acyl chloride reacts with amine to release HCl and generate ketene.

-

Rearrangement : Ketene undergoes Claisen rearrangement with >95:5 diastereoselectivity .

Catalytic Efficiency :

| Catalyst | Loading (mol%) | Yield (%) | Anti:Syn Ratio |

|---|---|---|---|

| TiCl₄(THF)₂ | 20 | 74 | 95:5 |

| Yb(OTf)₃ | 10 | 87 | >99:1 |

科学研究应用

Pharmaceutical Applications

Synthesis of Pharmaceuticals

2-Phenoxypropionyl chloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in creating N-substituted anthranilamide esters, which exhibit significant antiplatelet activity. For instance, compounds synthesized using this chloride have shown varying degrees of effectiveness in inhibiting platelet aggregation, with specific derivatives displaying IC50 values ranging from 10.5 μM to 78.0 μM .

Case Study: Antiplatelet Activity

A study evaluated twelve N-substituted anthranilamide esters derived from this compound. Among these, DL-n-butyl 5-hydroxy-N-(2-phenoxypropionyl)anthranilate demonstrated the highest activity (IC50 = 10.5 μM). This highlights the potential of this compound in developing new antiplatelet agents .

Agrochemical Applications

Intermediate for Agrochemicals

The compound is also significant in the agricultural sector as an intermediate for synthesizing fungicides such as zarilamid. Zarilamid is known for its systemic fungicidal properties and is effective against various plant diseases, including downy mildew and late blight in crops like grapes and tomatoes .

Preparation Method

The synthesis of this compound for agricultural use typically involves dissolving 2-(substituted phenoxy) propionic acid in an organic solvent, followed by the addition of an acyl chlorinating agent under controlled temperatures. This method has been optimized to improve yield and reduce environmental impact .

Recent research highlights the versatility of this compound in various synthetic pathways and its potential for developing new therapeutic agents. The environmentally friendly synthesis methods that minimize waste products are gaining traction within the scientific community .

作用机制

The mechanism of action of 2-phenoxypropionyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in organic synthesis to introduce the 2-phenoxypropionyl group into various substrates .

相似化合物的比较

2-Phenoxypropionic Acid: The parent acid from which 2-phenoxypropionyl chloride is derived.

Phenoxyacetyl Chloride: Another acyl chloride with similar reactivity but different structural properties.

2-Phenoxypropanol: A reduction product of this compound

Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to act as an acylating agent makes it valuable in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .

生物活性

2-Phenoxypropionyl chloride, a compound with the molecular formula CHClO, is a chlorinated derivative of phenoxypropionic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article examines the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by its reactive acyl chloride functional group, which makes it a valuable reagent in organic synthesis. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study investigating various acylating agents found that derivatives of this compound demonstrated significant inhibition against specific bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been shown to effectively inhibit certain enzymes involved in metabolic pathways, particularly in parasitic organisms. For instance, it was evaluated as a potential inhibitor of Cryptosporidium IMPDH (inosine monophosphate dehydrogenase), an enzyme crucial for nucleotide biosynthesis.

| Enzyme | IC50 (nM) |

|---|---|

| CpIMPDH | <10 |

| Human IMPDH2 | >5000 |

The selectivity of this compound for CpIMPDH over human IMPDH2 suggests its potential for therapeutic applications in treating parasitic infections without significant toxicity to human cells.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of phenoxyacetic acid with thionyl chloride or oxalyl chloride. This method yields high purity and allows for further derivatization to enhance biological activity.

Case Study: Kinetic Resolution

A notable application of this compound is in the kinetic resolution of racemic amines. In a study published in 2015, researchers demonstrated that enantiopure (R)-2-phenoxypropionyl chloride could be used to selectively acylate one enantiomer over another, showcasing its utility in asymmetric synthesis.

Safety and Toxicology

While this compound shows promise in various biological applications, safety data indicate that it is corrosive and can cause severe skin burns and eye damage. Proper handling procedures must be followed to mitigate risks associated with exposure.

属性

IUPAC Name |

2-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSSZTXPZHIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870477 | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-35-0 | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。